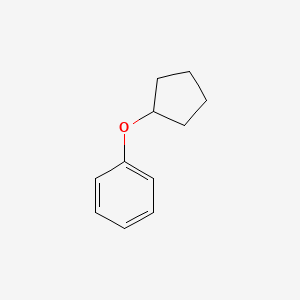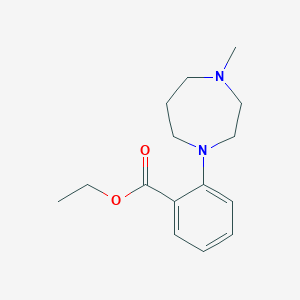
Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate
Übersicht
Beschreibung
Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate, also known as 4-methyl-1,4-diazepan-1-yl benzoate, is a derivative of benzoid acid, an aromatic compound that has been used in the synthesis of various pharmaceuticals and other compounds. It is a relatively new derivative, having only been synthesized in the last few decades. It has been used in a variety of applications, including research and development, drug synthesis, and industrial processes.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
This compound may be studied for its antibacterial properties. Similar structures have been evaluated using methods like the Agar-well diffusion method to determine their effectiveness against bacterial strains .
Prodrug Development
Compounds with ester groups are often explored as prodrugs for analgesic acids and phenols. “Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate” could potentially be investigated as a prodrug to improve the bioavailability of therapeutic agents .
Cancer Research
Molecular docking studies are conducted on similar compounds to understand their interaction with biological targets like the epidermal growth factor receptor (EGFR). This compound could be part of such studies to develop new cancer therapies .
Anti-Hepatic Activities
Derivatives of structurally related compounds have been prepared and investigated for anti-hepatic activities. Research could explore whether “Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate” exhibits similar potential .
Anticancer Activity
Triazole derivatives, which share a common nitrogen-containing motif with diazepanes, have been designed and synthesized for their anticancer activity. This suggests a possible application in synthesizing new anticancer agents .
Eigenschaften
IUPAC Name |
ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-15(18)13-7-4-5-8-14(13)17-10-6-9-16(2)11-12-17/h4-5,7-8H,3,6,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVHDPRFJKPWNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2CCCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594662 | |
| Record name | Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate | |
CAS RN |
912569-58-5 | |
| Record name | Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



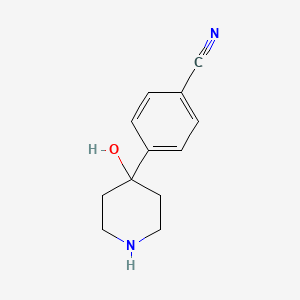




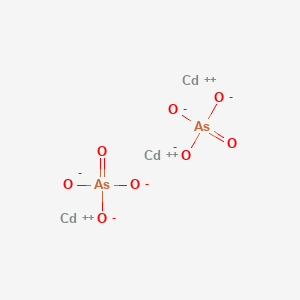
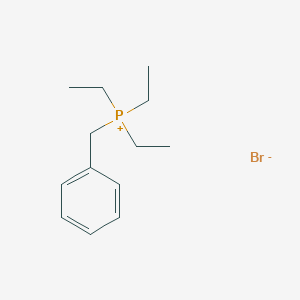

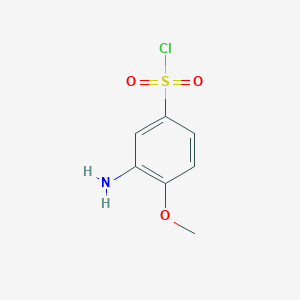
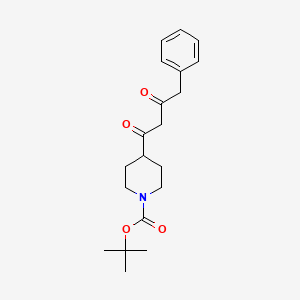
![4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1611979.png)
